molecular formula C23H24N2O2 B2581225 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea CAS No. 1351618-81-9

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2581225
CAS No.: 1351618-81-9
M. Wt: 360.457
InChI Key: VULDFIWOBWNOJY-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (CAS: Not assigned

Properties

IUPAC Name

1-benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-23(27,20-15-9-4-10-16-20)17-24-22(26)25-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21,27H,17H2,1H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULDFIWOBWNOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea typically involves the reaction of benzhydryl chloride with 2-hydroxy-2-phenylpropylamine in the presence of a base, followed by the addition of isocyanate to form the urea linkage. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the product.

Chemical Reactions Analysis

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or hydroxy-phenylpropyl moieties, leading to the formation of various substituted derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Scientific Research Applications

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea, three structurally related urea derivatives are analyzed below:

1-Benzoyl-3,3-bis(2-methylphenyl)urea

  • Structure : Features a benzoyl group (C₆H₅CO-) and two 2-methylphenyl substituents on the urea nitrogen .
  • The hydroxyl group in the target compound may enhance solubility in polar solvents, whereas the methyl groups in 1-benzoyl-3,3-bis(2-methylphenyl)urea increase hydrophobicity.
  • Research Findings :
    • Crystallographic studies of 1-benzoyl-3,3-bis(2-methylphenyl)urea reveal a planar urea core with intramolecular hydrogen bonds stabilizing the structure . The target compound’s hydroxyl group could promote similar or stronger intermolecular interactions.

1-Benzhydryl-3-(methoxymethylene)azetidine

  • Structure : Contains a benzhydryl group and a methoxymethylene-substituted azetidine ring (a four-membered nitrogen heterocycle) .
  • Key Differences :
    • The urea functional group in the target compound replaces the azetidine ring, altering hydrogen-bonding capacity and electronic properties.
    • The methoxy group in this analog is less polar than the hydroxyl group in the target compound, affecting solubility and reactivity.
  • Safety Data :
    • 1-Benzhydryl-3-(methoxymethylene)azetidine is classified as acutely toxic (oral, Category 4; H302) and irritating to skin and eyes (H315, H319) . While the target compound’s toxicity is undocumented, its hydroxyl group may reduce acute toxicity compared to methoxy derivatives due to metabolic detoxification pathways.

General Urea Derivatives

  • Structural Trends :
    • Hydrophobicity : Bulky aromatic groups (e.g., benzhydryl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
    • Hydrogen Bonding : Urea’s NH groups typically participate in strong hydrogen bonds, influencing crystallinity and biological target binding.
  • Inferred Properties of Target Compound: The hydroxyl group likely improves solubility in polar solvents (e.g., ethanol, DMSO) compared to non-hydroxylated analogs. Steric hindrance from the benzhydryl group may limit rotational freedom, affecting conformational stability in solution.

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Key Substituents Functional Groups Potential Solubility
This compound Benzhydryl, hydroxy-phenylpropyl Urea, hydroxyl Moderate (polar solvents)
1-Benzoyl-3,3-bis(2-methylphenyl)urea Benzoyl, 2-methylphenyl Urea, methyl Low (non-polar solvents)
1-Benzhydryl-3-(methoxymethylene)azetidine Benzhydryl, methoxymethylene Azetidine, methoxy Low to moderate

Table 2: Toxicity Profiles

Compound Acute Toxicity (Oral) Skin/Irritation Hazards
1-Benzhydryl-3-(methoxymethylene)azetidine Category 4 (H302) H315, H319
This compound (inferred) Likely lower Potential mild irritation

Biological Activity

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables that summarize key findings.

Overview of Biological Activities

The compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Exhibits activity against a range of microbial pathogens.
  • Antifungal Effects : Demonstrates efficacy in inhibiting fungal growth.
  • Anticancer Potential : Shows promise as an inhibitor of cancer cell proliferation, particularly through its action on specific protein kinases.

This compound interacts with several molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2), which are implicated in cancer progression and cell motility. This inhibition leads to reduced proliferation of cancer cells.
  • DNA Intercalation : The compound can intercalate into DNA, potentially disrupting replication and transcription processes, which may contribute to its anticancer properties.
  • Myosin ATPase Activation : It selectively activates myocardial myosin ATPase, indicating potential applications in treating heart failure by enhancing cardiac contractility.

Data Summary

The following table summarizes the biological activities and mechanisms associated with this compound:

Activity Mechanism Target
AntimicrobialDisruption of microbial cell functionsBacterial membranes
AntifungalInhibition of fungal growthFungal cell wall synthesis
AnticancerInhibition of ROCK kinasesCancer cells
DNA InteractionIntercalation and disruption of DNA functionsDNA replication machinery
Myocardial ActivationActivation of myosin ATPaseCardiac muscle

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cancer Research : A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Cardiovascular Applications : Research indicated that the compound could enhance myocardial contractility, making it a candidate for heart failure treatments. The selectivity for myosin ATPase activation provides a targeted approach with fewer side effects compared to traditional therapies .
  • Microbial Inhibition : Investigations into the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) frameworks, such as factorial design, to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal reaction conditions. This minimizes experimental iterations while maximizing yield and purity . For purification, employ membrane separation technologies (e.g., nanofiltration) or crystallization techniques to isolate high-purity product .

Q. How can the structural and crystallographic properties of this compound be reliably characterized?

  • Methodological Answer : Perform single-crystal X-ray diffraction to resolve the molecular geometry, hydrogen-bonding networks, and packing motifs. Complement with spectroscopic techniques (e.g., 1H^{1}\text{H}/13C^{13}\text{C} NMR, FT-IR) to validate functional groups and stereochemistry . For amorphous samples, pair powder XRD with computational modeling (e.g., density functional theory) to infer structural motifs .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) to assess interactions with target proteins, leveraging structure-activity relationship (SAR) insights from analogous urea derivatives . Include cytotoxicity profiling (e.g., MTT assay) to evaluate selectivity and therapeutic potential .

Advanced Research Questions

Q. How can computational quantum chemistry guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Apply quantum chemical reaction path searches (e.g., density functional theory) to map potential energy surfaces, identifying transition states and intermediates. Validate predictions via isotopic labeling experiments or kinetic isotope effect (KIE) studies . Integrate machine learning to prioritize reaction pathways for experimental validation .

Q. What strategies resolve contradictions in reported spectroscopic or biological data across studies?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., solvent effects, impurities) and design reproducibility studies under controlled conditions. Use advanced hyphenated techniques (e.g., LC-MS/MS) to confirm compound identity and purity in conflicting datasets . For biological discrepancies, employ orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to cross-validate binding affinities .

Q. How can advanced spectroscopic techniques elucidate electronic interactions in the urea moiety?

  • Methodological Answer : Utilize X-ray photoelectron spectroscopy (XPS) to probe electron density distribution around the urea carbonyl group. Pair with 15N^{15}\text{N} NMR isotopic labeling to study hydrogen-bonding dynamics in solution. For solid-state analysis, employ solid-state NMR or terahertz spectroscopy to characterize lattice vibrations .

Q. What reactor design principles enhance scalability for derivatives of this compound?

  • Methodological Answer : Implement continuous-flow reactors with real-time process analytical technology (PAT) to monitor reaction progression and mitigate exothermic risks. Optimize mass transfer using computational fluid dynamics (CFD) simulations, particularly for multiphase reactions involving hydrophobic intermediates .

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